

An In-depth Technical Guide to 2-Bromoestradiol (CAS: 15833-07-5)

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Compound of Interest

Compound Name: 2-Bromoestradiol

Cat. No.: B116555

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoestradiol, with the CAS registry number 15833-07-5, is a synthetic brominated derivative of the endogenous estrogen, 17 β -estradiol.[1] It is a crucial tool in endocrinology and medicinal chemistry research, primarily recognized for its role as an inhibitor of key enzymes involved in estrogen metabolism.[2][3] Specifically, it acts as a potent inhibitor of estrogen 2-hydroxylase, the enzyme responsible for the conversion of estradiol into 2-hydroxyestradiol, a major catechol estrogen.[3][4] This inhibitory action allows researchers to investigate the physiological and pathological roles of specific estrogen metabolic pathways. Furthermore, **2-Bromoestradiol** serves as an agonistic ligand for the estrogen receptor in MCF-7 breast cancer cells and inhibits androstenedione aromatization.[5] Its altered pharmacological properties compared to the parent estradiol molecule make it a subject of interest for studying hormone signaling, cancer biology, and developing therapeutic agents for estrogen-related conditions.[1] This document provides a comprehensive technical overview of **2-Bromoestradiol**, including its properties, biological activities, experimental protocols, and safety information.

Physicochemical Properties

2-Bromoestradiol is supplied as an off-white to white solid.[5] It is known to be light-sensitive and should be stored accordingly.[5] A summary of its key physicochemical properties is presented below.

Property	Value	Reference(s)
CAS Number	15833-07-5	[4][6]
Molecular Formula	C ₁₈ H ₂₃ BrO ₂	[2][4][6]
Molecular Weight	351.28 g/mol (also cited as 351.3 g/mol)	[2][4][6]
IUPAC Name	(8R,9S,13S,14S,17S)-2-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol	[7]
Synonyms	2-bromo E2, 2-bromo β-Estradiol, 2-Bromo-1,3,5(10)-estratriene-3,17β-diol, NSC 105460	[4][5][6]
Appearance	Solid, Off-white solid	[2][5]
Melting Point	197-199°C	[5]
Solubility	Soluble in DMSO and Methanol	[4][5]
Storage	Store in the dark at 4°C	[5]
SMILES	<chem>C[C@@]12--INVALID-LINK--([H])[C@@]3([H])--INVALID-LINK--([H])C4=CC(Br)=C(O)C=C4CC3</chem>	[4]
InChI Code	InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1	[4]

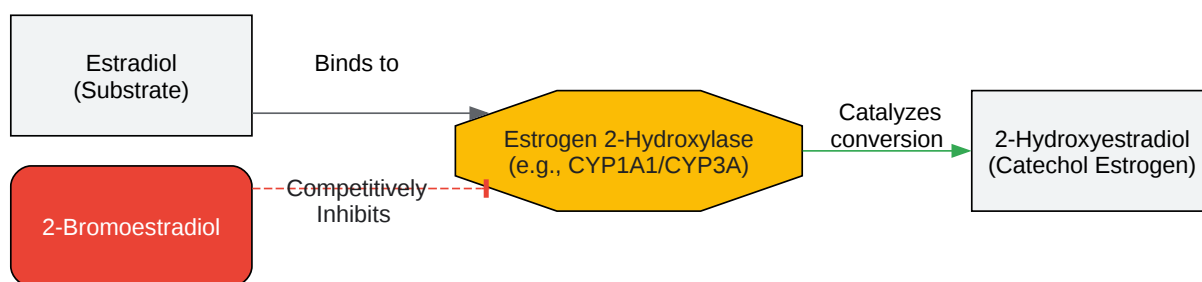
Biological Activity and Mechanism of Action

The primary biological activity of **2-Bromoestradiol** is the inhibition of estrogen metabolism. It specifically targets cytochrome P450-dependent enzymes responsible for estradiol hydroxylation.

Inhibition of Estrogen Hydroxylases

2-Bromoestradiol is a well-characterized inhibitor of estrogen 2-hydroxylase.[3][4] This enzyme is critical for the formation of 2-hydroxyestradiol, a catechol estrogen metabolite implicated in various physiological processes.[8][9] By blocking this pathway, **2-Bromoestradiol** allows for the study of the downstream effects of reduced catechol estrogen formation. It decreases the irreversible binding of radiolabeled estradiol metabolites to microsomal proteins.[2][3][10]

Kinetic studies have shown that **2-Bromoestradiol** acts as a competitive inhibitor for both estradiol 2-hydroxylase and 16 α -hydroxylase in rat liver microsomes.[11] It is considered the most potent inhibitor for these two hydroxylases among the A-ring bromo-substituted steroids.[11] The inhibition is nonspecific between the two enzymes, with K_i/K_m ratios ranging from 0.28 to 0.48 for 2-hydroxylation and 0.26 to 0.49 for 16 α -hydroxylation.[11]



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Figure 1: Mechanism of **2-Bromoestradiol** as a competitive inhibitor of Estrogen 2-Hydroxylase.

In Vivo Activity

In animal models, **2-Bromoestradiol** has demonstrated physiological effects related to its modulation of estrogen activity. For instance, at a dose of 5 mg/kg, it can prevent the estrogen-induced inhibition of apomorphine-induced climbing behavior in mice, suggesting an interaction with central nervous system pathways regulated by estrogens.^[4]

Experimental Protocols

This section details methodologies for the synthesis and analysis of **2-Bromoestradiol**, as cited in the literature.

Synthesis of 2-Bromoestradiol

An improved method for the synthesis of 2- and 4-bromoestradiols involves the bromination of estradiol-17 β with 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG).^[12]^[13] This method provides good yields of the brominated products. The isomers are then separated by fractional crystallization.^[13]

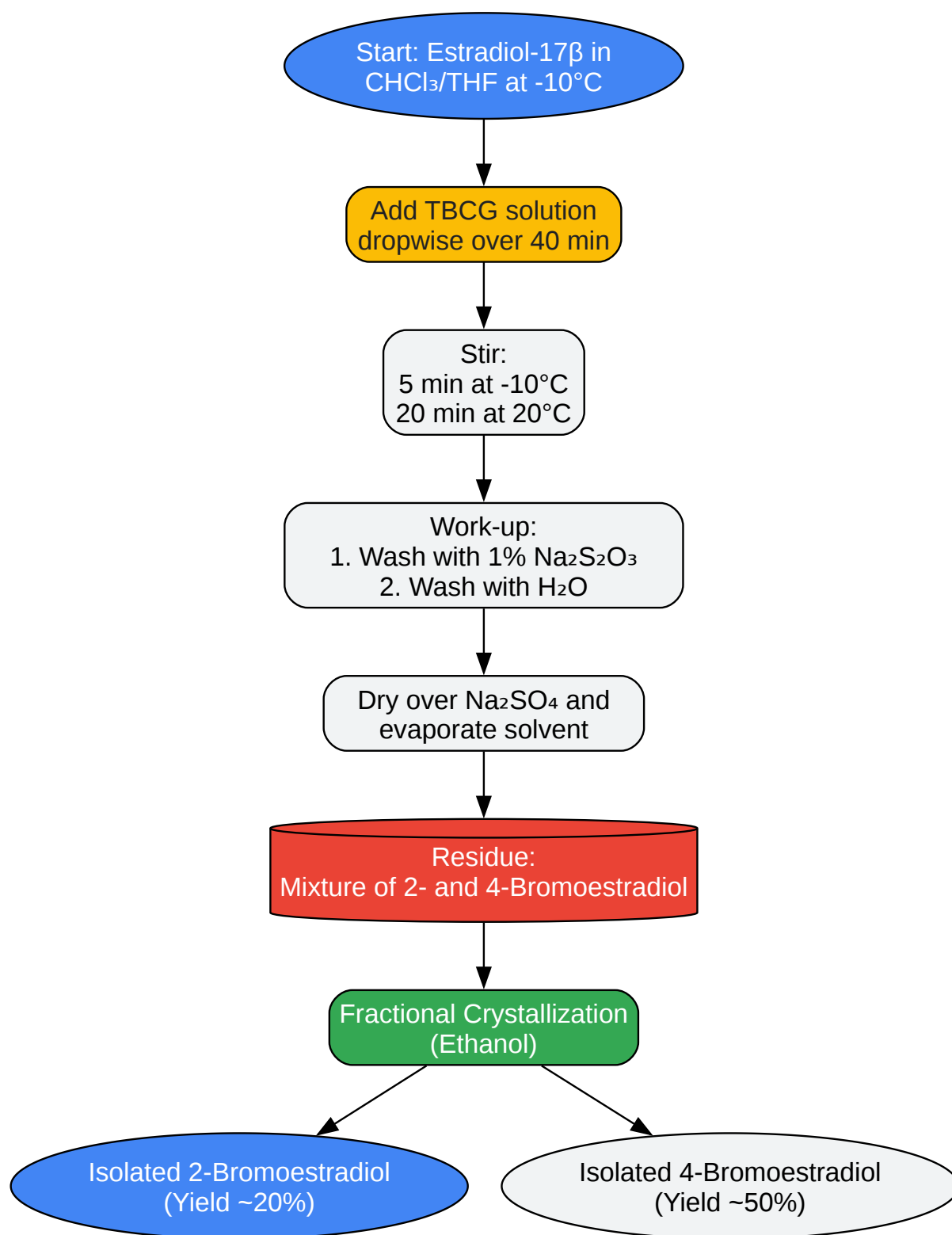
Materials:

- Estradiol-17 β
- 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG)
- Chloroform (CHCl₃)
- Tetrahydrofuran (THF), dry
- 1% Sodium thiosulfate (Na₂S₂O₃) solution
- Sodium sulfate (Na₂SO₄), anhydrous
- Ethanol

Procedure:

- Reaction Setup: Dissolve estradiol (18.4 mmol) in a mixture of chloroform (250 ml) and dry tetrahydrofuran (30 ml). Stir the solution at -10°C.

- **Bromination:** In a separate flask, dissolve TBCG (19.6 mmol) in chloroform (200 ml) and dry tetrahydrofuran (80 ml). Add this solution dropwise to the stirred estradiol solution over approximately 40 minutes, maintaining the temperature at -10°C.
- **Reaction Completion:** After the addition is complete, stir the resulting yellow solution for an additional 5 minutes at -10°C and then for 20 minutes at 20°C.
- **Work-up:** Wash the now-discolored mixture with a 1% Na₂S₂O₃ solution, followed by water. Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
- **Purification:** The residue contains a mixture of **2-bromoestradiol** and 4-bromoestradiol. Isolate the individual isomers through fractional crystallization from ethanol. This process yields approximately 20% **2-bromoestradiol** and 50% 4-bromoestradiol.[\[13\]](#)



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Figure 2: Experimental workflow for the synthesis and purification of **2-Bromoestradiol**.

Enzyme Inhibition Assay Protocol (Conceptual)

Based on cited literature, an assay to determine the inhibitory effect of **2-Bromoestradiol** on estrogen 2-hydroxylase can be performed using rat liver microsomes.^{[4][11]}

Objective: To quantify the inhibition of estradiol 2-hydroxylation by **2-Bromoestradiol**.

Materials:

- Rat liver microsomes (prepared via standard differential centrifugation)
- 17 β -Estradiol (substrate)
- **2-Bromoestradiol** (inhibitor)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
- Phosphate buffer (pH ~7.4)
- Terminating agent (e.g., strong acid or organic solvent)
- Analytical system for metabolite quantification (e.g., HPLC with electrochemical or fluorescence detection, or LC-MS)

Procedure:

- Preparation: Prepare stock solutions of estradiol and **2-Bromoestradiol** in a suitable solvent like DMSO or methanol.
- Incubation Mixture: In microcentrifuge tubes, prepare the reaction mixture containing phosphate buffer, the NADPH regenerating system, and a specific concentration of rat liver microsomal protein.
- Inhibitor Addition: Add varying concentrations of **2-Bromoestradiol** to the experimental tubes (e.g., 0, 10, 50, 100 μ M). Include a vehicle control without the inhibitor. Pre-incubate the mixture for a few minutes at 37°C.

- **Reaction Initiation:** Initiate the enzymatic reaction by adding the substrate, estradiol, to the tubes.
- **Incubation:** Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
- **Reaction Termination:** Stop the reaction by adding a terminating agent.
- **Analysis:** Centrifuge the samples to pellet the protein. Analyze the supernatant for the amount of 2-hydroxyestradiol formed using a suitable analytical method like HPLC.
- **Data Analysis:** Plot the rate of 2-hydroxyestradiol formation against the concentration of **2-Bromoestradiol** to determine the IC₅₀. For kinetic analysis (e.g., K_i determination), repeat the experiment with multiple substrate concentrations and perform Lineweaver-Burk or Michaelis-Menten analysis.[\[11\]](#)

Analytical Methods

Thin-Layer Chromatography (TLC) can be used for purity assessment.

- **Stationary Phase:** Silica gel (SiO₂)
- **Mobile Phase:** Dichloromethane : Methanol (9 : 1)
- **Visualization:** UV light and Anisaldehyde-Sulfuric Acid (AMCS) reagent
- **Result:** A single spot with an R_f value of approximately 0.55.[\[5\]](#)

Safety and Handling

2-Bromoestradiol is a hazardous substance and must be handled by qualified personnel trained in laboratory safety procedures.[\[5\]](#)[\[14\]](#) It is intended for research use only.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Hazard Class	GHS Code	Hazard Statement	Reference(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[14]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	[14]
Acute Toxicity, Inhalation	H332	Harmful if inhaled	[14]
Carcinogenicity	H350	May cause cancer	[14]
Reproductive Toxicity	H360	May damage fertility or the unborn child	[14]

Precautionary Measures:

- Prevention (P2XX):
 - P201: Obtain special instructions before use.[\[15\]](#)
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[14\]](#)
 - P270: Do not eat, drink or smoke when using this product.[\[14\]](#)
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[14\]](#)
- Response (P3XX):
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[\[14\]](#)
 - P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[\[14\]](#)
 - P308+P313: IF exposed or concerned: Get medical advice/attention.[\[15\]](#)
- Storage (P4XX):
 - P405: Store locked up.[\[14\]](#)[\[16\]](#)

- Disposal (P5XX):
 - P501: Dispose of contents/container in accordance with local regulations.[14]

Handling: Use only in a chemical fume hood or well-ventilated area.[14][16] Minimize dust generation and accumulation.[17] Wash hands thoroughly after handling.[14]

Conclusion

2-Bromoestradiol (CAS 15833-07-5) is an indispensable research compound for scientists investigating estrogen metabolism and signaling. Its well-defined role as a competitive inhibitor of estrogen 2- and 16 α -hydroxylases provides a powerful tool to dissect the complex pathways of hormone action and their implications in health and disease, particularly in cancer research. This guide has summarized its key properties, biological functions, and established experimental protocols to support its effective and safe use in a research setting. Adherence to strict safety protocols is mandatory when handling this potent and hazardous compound.

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